molecular formula C11H20O6 B14395665 Bis(1-methoxypropan-2-yl) propanedioate CAS No. 89574-47-0

Bis(1-methoxypropan-2-yl) propanedioate

Cat. No.: B14395665
CAS No.: 89574-47-0
M. Wt: 248.27 g/mol
InChI Key: DTEVNKMNHCRZMD-UHFFFAOYSA-N
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Description

Bis(1-methoxypropan-2-yl) propanedioate is a diester derived from propanedioic acid (malonic acid), where the two hydroxyl groups are replaced by 1-methoxypropan-2-yl ether groups. Its molecular structure consists of a central propanedioate backbone flanked by two methoxy-substituted propyl chains. This compound is likely utilized in organic synthesis, polymer chemistry, or as a solvent due to its ester functional groups, which confer moderate polarity and solubility in organic media.

Properties

CAS No.

89574-47-0

Molecular Formula

C11H20O6

Molecular Weight

248.27 g/mol

IUPAC Name

bis(1-methoxypropan-2-yl) propanedioate

InChI

InChI=1S/C11H20O6/c1-8(6-14-3)16-10(12)5-11(13)17-9(2)7-15-4/h8-9H,5-7H2,1-4H3

InChI Key

DTEVNKMNHCRZMD-UHFFFAOYSA-N

Canonical SMILES

CC(COC)OC(=O)CC(=O)OC(C)COC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(1-methoxypropan-2-yl) propanedioate typically involves the esterification of propanedioic acid with 1-methoxypropan-2-ol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reactants and catalysts is crucial to achieve a high yield and purity of the final product. The reaction mixture is typically subjected to distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Bis(1-methoxypropan-2-yl) propanedioate can undergo various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to yield propanedioic acid and 1-methoxypropan-2-ol.

    Transesterification: The ester groups can be exchanged with other alcohols in the presence of a catalyst.

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Hydrolysis: Propanedioic acid and 1-methoxypropan-2-ol.

    Transesterification: New esters depending on the alcohol used.

    Oxidation: Aldehydes or carboxylic acids derived from the methoxy groups.

Scientific Research Applications

Bis(1-methoxypropan-2-yl) propanedioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential use in biochemical assays and as a substrate for enzyme studies.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Bis(1-methoxypropan-2-yl) propanedioate involves its interaction with various molecular targets. In biochemical assays, it may act as a substrate for enzymes, undergoing specific transformations that can be monitored and analyzed. The pathways involved often include ester hydrolysis, oxidation, and other metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence highlights Dimethyl 2-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)propanedioate (CAS 220075-01-4) as a structurally analogous compound . Below is a comparative analysis based on substituent effects and functional group variations:

Table 1: Structural and Functional Comparison

Property Bis(1-methoxypropan-2-yl) Propanedioate Dimethyl 2-(Tridecafluorooctyl)propanedioate
Substituents Methoxypropyl groups Perfluorinated alkyl chain + methyl ester groups
Molecular Formula C₁₄H₂₄O₈ C₁₄H₁₀F₁₃O₄
Polarity Moderate (ether + ester) Low (fluorinated chain dominates)
Thermal Stability Likely moderate High (C-F bonds confer stability)
Environmental Impact Biodegradable (ester linkage) Persistent (PFAS-related concerns)
Applications Solvent, polymer precursor Surfactants, coatings (fluorinated materials)

Key Findings:

Substituent Effects :

  • The methoxypropyl groups in this compound enhance solubility in polar aprotic solvents (e.g., acetone, THF) due to ether-oxygen lone pairs. In contrast, the fluorinated derivative’s hydrophobicity and chemical inertness make it suitable for water-repellent coatings .
  • Fluorinated analogs exhibit superior thermal and chemical resistance but raise environmental concerns due to perfluorinated alkyl substances (PFAS) persistence .

Reactivity :

  • Both compounds undergo ester hydrolysis under acidic or basic conditions. However, the fluorinated variant’s electron-withdrawing CF₃ groups may slow hydrolysis kinetics compared to the methoxy-substituted compound.

Synthetic Utility :

  • This compound could serve as a malonate equivalent in nucleophilic substitutions or Michael additions. The fluorinated analog’s applications are niche, focusing on fluoropolymer synthesis .

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